Nifedipine-hydrochloride

描述

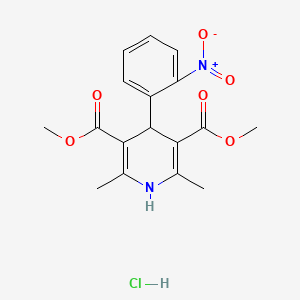

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6.ClH/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23;/h5-8,15,18H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQGFMPRCDAJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21829-25-4 (Parent) | |

| Record name | Nifedipine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060299118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90209045 | |

| Record name | Nifedipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60299-11-8 | |

| Record name | Nifedipine-hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60299-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifedipine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060299118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifedipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFEDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9626V3KSPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action Research

Inhibition of Voltage-Gated L-Type Calcium Channels

The primary and most well-characterized mechanism of nifedipine (B1678770) is its potent inhibition of voltage-gated L-type calcium channels. researchgate.netdrugbank.comnih.gov These channels are crucial for the influx of calcium ions into cells upon membrane depolarization, a key step in various physiological processes. nih.govsigmaaldrich.com Nifedipine's inhibitory action is selective for L-type calcium channels, distinguishing it from other classes of calcium channel blockers. e-jcpp.orgresearchgate.net

Mechanism in Vascular Smooth Muscle Cells

In vascular smooth muscle cells, the influx of calcium through L-type calcium channels is a critical trigger for contraction. nih.govmdpi.com Nifedipine binds to the α1 subunit of the L-type calcium channel, the main functional unit responsible for ion permeation and gating. sigmaaldrich.com This binding prevents the influx of calcium into the smooth muscle cells during depolarization. drugbank.comnih.gov The reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral arterial resistance. nih.govmdpi.com This vasodilatory effect is the cornerstone of nifedipine's antihypertensive properties. mayoclinic.org

Modulation of Intracellular Calcium Levels and Subsequent Cellular Effects

By inhibiting L-type calcium channels, nifedipine directly modulates intracellular calcium levels. nih.govmedscape.com The decrease in intracellular calcium in vascular smooth muscle and myocardial cells is the primary trigger for its therapeutic effects. researchgate.netmedscape.com However, some studies have reported that nifedipine can, under certain experimental conditions, lead to an increase in intracellular calcium. frontiersin.orgphysiology.org This paradoxical effect may be due to compensatory mechanisms or actions on other cellular targets, such as the ryanodine (B192298) receptor-mediated release of calcium from intracellular stores. frontiersin.orgnih.gov The modulation of intracellular calcium by nifedipine has far-reaching consequences, influencing processes such as neurotransmitter release and gene expression. researchgate.netnih.gov

Non-Specific Activity Towards Other Voltage-Dependent Calcium Channels

While nifedipine is highly selective for L-type calcium channels, some research suggests it may also exhibit non-specific activity towards other types of voltage-dependent calcium channels, albeit at higher concentrations. wikipedia.org Studies have investigated its effects on T-type calcium channels, which are involved in various physiological functions, including neuronal firing and cardiac rhythm. nih.govresearchgate.net

Research has shown that nifedipine can block T-type calcium channels, with varying potency depending on the specific subtype (CaV3.1, CaV3.2, and CaV3.3) and the cellular environment. nih.gov For instance, one study found that nifedipine blocked the CaV3.2 T-type calcium channel subtype with a higher potency than other subtypes. nih.gov However, the concentrations required for significant T-type channel blockade are generally higher than those needed for L-type channel inhibition. nih.govresearchgate.net

Table 1: Inhibitory Concentration (IC50) of Nifedipine on T-Type Calcium Channel Subtypes

| T-Type Channel Subtype | IC50 (µM) | Maximum Blockade (%) |

|---|---|---|

| Iα1H (CaV3.2) | 5 | 41 |

| Iα1G (CaV3.1) | 109 | 23 |

| Iα1I (CaV3.3) | 243 | 47 |

Data from a study investigating the effects of nifedipine on cloned CaV3.1, CaV3.2, and CaV3.3 T-channel alpha 1 subunits expressed in Xenopus oocytes or HEK-293 cells. nih.gov

Antagonism of the Mineralocorticoid Receptor

Emerging evidence indicates that nifedipine possesses mineralocorticoid receptor (MR) antagonist activity. wikipedia.orgnih.gov The mineralocorticoid receptor is a nuclear receptor that plays a key role in regulating blood pressure and electrolyte balance through its interaction with aldosterone (B195564). nih.govnih.gov

Studies have demonstrated that several dihydropyridine (B1217469) calcium channel blockers, including nifedipine, can inhibit aldosterone-induced activation of the mineralocorticoid receptor. ahajournals.org This antagonistic activity appears to be independent of its calcium channel blocking effects. nih.gov Molecular modeling suggests that dihydropyridines can dock into the ligand-binding domain of the mineralocorticoid receptor. ahajournals.org This action may contribute to the blood pressure-lowering effects of nifedipine and offer additional cardiovascular benefits. nih.govoup.com For example, research has shown that nifedipine can inhibit inflammatory and fibrogenic gene expression in fibroblasts exposed to advanced glycation end products through its mineralocorticoid receptor antagonistic activity. nih.gov

Endothelial-Mediated Effects: Nitric Oxide Release and Superoxide (B77818) Scavenging

Nifedipine exerts significant effects on the endothelium, the inner lining of blood vessels, which are crucial for vascular health. These effects are primarily mediated through the modulation of nitric oxide (NO) bioavailability and the scavenging of superoxide radicals. ahajournals.orgahajournals.org

Research has shown that nifedipine can enhance the release of nitric oxide from endothelial cells. ahajournals.orgnih.gov This effect is not due to an increase in the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production. ahajournals.orgnih.gov Instead, it is believed that nifedipine increases NO bioavailability by protecting it from degradation by reactive oxygen species (ROS), particularly superoxide anions. ahajournals.orgahajournals.org

Nifedipine has been demonstrated to possess antioxidant properties, reducing the production of superoxide in various cell types, including endothelial cells and monocytes. ahajournals.orgnih.gov By scavenging superoxide, nifedipine prevents its reaction with nitric oxide, thereby increasing the half-life and biological activity of NO. ahajournals.orgahajournals.org This enhanced NO availability contributes to vasodilation and may also be responsible for some of the anti-atherosclerotic and anti-proliferative effects observed with nifedipine treatment. ahajournals.orgnih.gov

Table 2: Effect of Nifedipine on Nitric Oxide Release and Superoxide Production

| Parameter | Effect of Nifedipine | Investigated System | Reference |

|---|---|---|---|

| Basal Nitric Oxide Liberation | Significant time- and concentration-dependent increase | Porcine endothelial cell cultures | ahajournals.orgnih.gov |

| eNOS mRNA and Protein Levels | No significant change | Porcine endothelial cell cultures | ahajournals.orgnih.gov |

| Basal and Glucose-Stimulated Superoxide Formation | Significant reduction | Endothelial cell cultures and native cells | ahajournals.orgnih.gov |

| Superoxide Anion Production by Monocytes | Decreased | Monocytes from patients with systemic sclerosis | nih.gov |

Interaction with Myoplasmic Membrane of Smooth Muscles

Nifedipine hydrochloride's primary mechanism of action is centered on its interaction with the myoplasmic membrane of smooth muscle cells, particularly vascular smooth muscle cells (VSMCs). nih.gov It is classified as a dihydropyridine calcium channel blocker, exerting its effects by binding to and inhibiting L-type voltage-gated calcium channels. nih.govdrugbank.compatsnap.com These channels are crucial for regulating the influx of extracellular calcium ions into the cell, a key step in initiating muscle contraction. patsnap.com

During the depolarization phase of a smooth muscle cell's action potential, voltage-gated calcium channels open, allowing calcium ions (Ca²⁺) to flow down their electrochemical gradient into the cytoplasm. nih.gov This influx of Ca²⁺ increases the intracellular calcium concentration, which then binds to calmodulin. The resulting calcium-calmodulin complex activates myosin light chain kinase, leading to the phosphorylation of myosin and subsequent cross-bridge cycling with actin, causing muscle contraction.

Nifedipine selectively blocks these L-type calcium channels, preventing this cascade of events. drugbank.comnih.gov By inhibiting the entry of calcium, nifedipine reduces the amount of available intracellular calcium, which leads to smooth muscle relaxation and vasodilation. patsnap.comnih.gov This action reduces peripheral arterial vascular resistance. drugbank.com

Research conducted on the smooth muscle cells of the rabbit mesenteric artery provides detailed insights into this interaction. Studies have demonstrated that nifedipine acts exclusively on the myoplasmic membrane. nih.gov In experiments using saponin-treated "skinned" muscle fibers, where the cell membrane is chemically removed to allow direct access to the contractile machinery, nifedipine did not affect Ca²⁺ accumulation or release from internal stores, nor did it impact the function of contractile proteins like calmodulin. nih.gov This crucial finding confirms that nifedipine's site of action is the cell membrane itself, not the intracellular components. nih.gov

Further investigations on intact smooth muscle tissues from the rabbit mesenteric artery showed that nifedipine effectively inhibits the calcium spike component of the action potential. nih.gov It also inhibits contractions triggered by various stimuli that rely on calcium influx through voltage-dependent channels. nih.gov

Table 1: Inhibitory Effect of Nifedipine on Contractions Induced by Various Stimuli in Rabbit Mesenteric Artery Smooth Muscle This table summarizes the relative potency of nifedipine in inhibiting contractions elicited by different methods, indicating its primary effect on voltage-dependent calcium influx.

| Stimulus | Mechanism of Contraction | Observed Effect of Nifedipine | Reference |

|---|---|---|---|

| High Extracellular Potassium ([K]o) | Causes membrane depolarization, opening voltage-dependent Ca²⁺ channels. | Markedly inhibited by nifedipine (at concentrations > 3 x 10⁻⁹ M). | nih.gov |

| Direct Muscle Stimulation | Induces action potentials and opens voltage-dependent Ca²⁺ channels. | Inhibited by nifedipine; shows the highest sensitivity to inhibition. | nih.gov |

| Perivascular Nerve Stimulation | Releases neurotransmitters (like norepinephrine) causing depolarization and Ca²⁺ influx. | Inhibited by nifedipine. | nih.gov |

| Exogenously Applied Norepinephrine (B1679862) (NE) | Activates adrenoceptors, leading to both Ca²⁺ influx and release from internal stores. | Inhibited by nifedipine, but less potently than contractions from direct stimulation or high [K]o. NE-induced oscillatory contractions are more inhibited than tonic contractions. | nih.gov |

The sensitivity of smooth muscle to nifedipine can vary between different types of blood vessels. For instance, studies comparing rat small mesenteric arteries and veins found that while both express similar levels of the L-type calcium channel α1C subunit, the depolarization-induced constriction in veins is resistant to nifedipine under normal conditions. nih.govahajournals.org This suggests that in venous smooth muscle, the L-type channels are functionally "silenced" by intracellular Ca²⁺. nih.govahajournals.org However, when intracellular calcium stores are depleted using agents like thapsigargin (B1683126) or caffeine, the venous muscle contractions become sensitive to nifedipine, with the drug then able to block approximately 80% of the contraction. nih.govahajournals.org Patch-clamp studies confirmed that nifedipine significantly reduces L-type Ca²⁺ channel current density when the channels are active. ahajournals.org

Table 2: Effect of Nifedipine on L-type Ca²⁺ Channel Current Density in Arterial vs. Venous Smooth Muscle Cells (SMCs) This table presents data from patch-clamp studies showing that nifedipine is equally effective at blocking active L-type calcium channels in both arterial and venous smooth muscle cells, despite their different physiological responses under normal conditions.

| Cell Type | Nifedipine Concentration | Reduction in LTCC Current Density | Reference |

|---|---|---|---|

| Arterial Smooth Muscle Cells | 100 nmol/L | ~56% | ahajournals.org |

| Venous Smooth Muscle Cells | 100 nmol/L | ~55% | ahajournals.org |

Beyond its primary role in blocking voltage-dependent calcium influx, research suggests nifedipine's interaction with the myoplasmic membrane affects other cellular processes. Some studies indicate that nifedipine can interfere with the refilling of intracellular calcium stores, a process that relies on both L-type channels and other membrane pathways. wikipedia.org Additionally, nifedipine has been shown to inhibit the migration of vascular smooth muscle cells by interfering with the Pyk2-Src signaling axis at the membrane, which is involved in actin remodeling and the formation of lamellipodia. nih.gov While some research has reported that nifedipine can induce an increase in intracellular calcium under specific experimental conditions, possibly through a thapsigargin-like effect or activation of store-operated channels nih.gov, its predominant and therapeutically relevant action on the myoplasmic membrane is the inhibition of depolarization-induced calcium influx. nih.govscielo.brrupress.org

Pharmacological Research Aspects of Nifedipine Hydrochloride

Pharmacokinetics (PK) Research

The study of pharmacokinetics involves understanding how a substance is absorbed, distributed, metabolically altered, and excreted by an organism. For nifedipine (B1678770) hydrochloride, this research is crucial for optimizing its therapeutic use.

Absorption Research

The process by which nifedipine hydrochloride enters the bloodstream is complex and influenced by several physiological factors.

Nifedipine hydrochloride is almost completely absorbed from the gastrointestinal tract. nih.govnih.gov However, its oral bioavailability, which is the fraction of the administered dose that reaches the systemic circulation unchanged, ranges from 45% to 77%. nih.govnih.gov This significant reduction in bioavailability is primarily due to extensive presystemic or "first-pass" metabolism in the liver. nih.govnih.govijclinmedcasereports.com The cytochrome P450 enzyme CYP3A4 is the main enzyme responsible for metabolizing nifedipine. ijclinmedcasereports.comdrugbank.com Studies have shown that about half of the orally administered nifedipine dose is eliminated before it can reach the systemic circulation. ijclinmedcasereports.com

The bioavailability of different formulations can also vary. For instance, the bioavailability of a gastrointestinal therapeutic system (GITS) formulation of nifedipine is approximately 65% after a single dose, which increases to about 86% at steady-state. nih.gov In patients with liver cirrhosis, the bioavailability of nifedipine may be increased by up to twofold. medcentral.com

| Parameter | Value | Reference |

|---|---|---|

| Oral Bioavailability | 45% - 77% | nih.govnih.gov |

| Bioavailability (GITS, single dose) | ~65% | nih.gov |

| Bioavailability (GITS, steady-state) | ~86% | nih.gov |

Nifedipine is classified as a Biopharmaceutics Classification System (BCS) Class II drug. drugbank.comnih.govresearchgate.netresearchgate.netrjpbcs.com This classification signifies that it has low solubility in aqueous media but high intestinal permeability. drugbank.comnih.govresearchgate.netresearchgate.net The low solubility of nifedipine can be a rate-limiting step for its absorption in the gastrointestinal (GI) tract. nih.gov

| Time (minutes) | % Dissolved in 100 mL FaSSGF | % Dissolved in 200 mL FaSSGF | Reference |

|---|---|---|---|

| 20 | 23.3 ± 7.6% | 72.1 ± 4.2% | nih.gov |

| 30 | 17.3 ± 1.1% | 73.4 ± 5.8% | nih.gov |

| 45 | 18.6 ± 2.9% | 60.4 ± 4.3% | nih.gov |

| 60 | 17.2 ± 1.2% | 49.3 ± 6.1% | nih.gov |

FaSSGF: Fasted State Simulated Gastric Fluid

Distribution Research

Once absorbed into the bloodstream, nifedipine is distributed throughout the body.

Nifedipine is extensively bound to serum proteins, with the fraction bound being approximately 92% to 98%. drugbank.comnih.govdrugs.comnih.gov The primary binding protein for nifedipine in serum is albumin. nih.gov In a pure human albumin solution (40 g/litre ), the fraction of nifedipine bound is about 97%. drugbank.comnih.govnih.gov Nifedipine also binds to alpha 1-acid glycoprotein (B1211001) (AAG), with the extent of binding being proportional to the AAG concentration. drugbank.comnih.govnih.gov In patients with renal or hepatic impairment, protein binding may be significantly reduced. drugs.com

| Protein | Concentration | Fraction Bound | Reference |

|---|---|---|---|

| Serum (Healthy Volunteers) | - | 0.992 ± 0.008 | nih.gov |

| Human Albumin | 40 g/L | 0.970 ± 0.012 | nih.gov |

| Alpha 1-Acid Glycoprotein (AAG) | 50 mg/100 mL | 0.514 ± 0.059 | drugbank.comnih.govnih.gov |

| 150 mg/100 mL | 0.755 ± 0.035 | drugbank.comnih.govnih.gov |

The volume of distribution (Vd) is a theoretical volume that represents the extent to which a drug distributes in the body's tissues. Nifedipine undergoes significant tissue distribution. nih.gov The steady-state volume of distribution for nifedipine is reported to be between 0.62 and 0.77 L/kg. nih.govdrugbank.com The volume of distribution of the central compartment, which represents the initial distribution into the blood and highly perfused organs, is smaller, ranging from 0.25 to 0.29 L/kg. nih.govnih.govdrugbank.com

| Parameter | Value (L/kg) | Reference |

|---|---|---|

| Steady-State Volume of Distribution (Vss) | 0.62 - 0.77 | nih.govdrugbank.com |

| Volume of Distribution of the Central Compartment (Vc) | 0.25 - 0.29 | nih.govnih.govdrugbank.com |

Metabolism Research

The biotransformation of nifedipine is a critical determinant of its therapeutic effect and duration of action. Research has primarily focused on the enzymatic pathways responsible for its breakdown and the resulting metabolic products.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4 Pathway)

The metabolism of nifedipine is predominantly carried out in the liver by the cytochrome P450 (CYP) enzyme system. nih.govdovepress.com Specifically, CYP3A4 has been identified as the principal enzyme responsible for the oxidative metabolism of nifedipine. drugbank.comijclinmedcasereports.commdpi.comnih.gov This process involves the conversion of the parent nifedipine molecule into its primary, inactive metabolites. drugbank.commdpi.com The significant role of CYP3A4 means that the bioavailability and clearance of nifedipine can be substantially affected by substances that inhibit or induce this enzyme. mdpi.com For instance, co-administration with grapefruit juice, a known inhibitor of intestinal CYP3A4, can lead to a twofold increase in nifedipine's plasma concentration. mdpi.comfda.gov

In addition to CYP3A4, research indicates that CYP3A5 also contributes to nifedipine's biotransformation, although it is generally less metabolically active than CYP3A4. pharmgkb.org Studies in pregnant women have shown that the CYP3A5 genotype can influence the oral clearance of nifedipine. thieme-connect.com Specifically, individuals who are "high expressers" of CYP3A5 have a significantly higher oral clearance compared to "low expressers". thieme-connect.compurdue.edu

Identification and Characterization of Metabolites

The primary metabolic pathway for nifedipine involves the oxidation of its dihydropyridine (B1217469) ring to a pyridine (B92270) ring, resulting in the formation of dehydronifedipine. mdpi.comsemanticscholar.org This pyridine analog is pharmacologically inactive. medicines.org.au Further metabolism leads to the formation of other water-soluble metabolites. drugbank.commedicines.org.aubauschhealth.com

Key identified metabolites include:

Dehydronifedipine (Pyridine analog): The primary metabolite formed through CYP3A4-mediated oxidation. mdpi.comsemanticscholar.org

2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (M I): A major metabolite resulting from further biotransformation. drugbank.comdrugbank.com

2-hydroxymethyl-pyridine carboxylic acid (M II): Another significant metabolite derived from M I. drugbank.comdrugbank.com

These metabolites are highly water-soluble, which facilitates their excretion from the body. bauschhealth.com

Elimination Pathways Research

Following extensive metabolism in the liver, nifedipine is eliminated from the body primarily through the kidneys. Research shows that approximately 60% to 80% of an administered dose is excreted in the urine in the form of its inactive, water-soluble metabolites. drugbank.commedicines.org.aubauschhealth.com Only trace amounts (less than 0.1%) of unchanged nifedipine can be detected in the urine. bauschhealth.com The remainder of the metabolites are eliminated via the feces. drugbank.commedicines.org.au

Research on Half-Life and Duration of Action Across Formulations

The elimination half-life and duration of action of nifedipine are highly dependent on its formulation.

Immediate-Release (IR) Formulations: These formulations, such as capsules, are characterized by a rapid onset of action and a short elimination half-life. nih.gov Studies report the half-life of IR nifedipine to be approximately 2 hours. drugbank.comfda.gov Other research indicates a mean half-life ranging from 1.7 to 3.4 hours. medicines.org.au

Extended-Release (ER) Formulations: To prolong the therapeutic effect, extended-release tablets have been developed. dovepress.com These formulations provide a more sustained plasma concentration. The elimination half-life for an extended-release tablet is approximately 7 hours. bauschhealth.com Another source notes a half-life of about 6 to 12 hours for a tablet formulation, with the prolonged half-life likely influenced by continued absorption from the gastrointestinal tract. medicines.org.au One specific extended-release formulation, the nifedipine gastrointestinal therapeutic system (GITS), has an estimated elimination half-life of 1.7 hours but maintains its effect through controlled release. nih.gov

| Formulation Type | Reported Half-Life | Source Index |

|---|---|---|

| Immediate-Release (IR) | ~2 hours | drugbank.comfda.gov |

| Immediate-Release (IR) | 1.7 to 3.4 hours | medicines.org.au |

| Extended-Release (ER) | ~7 hours | bauschhealth.com |

| Extended-Release (ER) Tablet | 6 to 12 hours | medicines.org.au |

Influence of Hepatic Impairment on Pharmacokinetics

Given that the liver is the primary site of nifedipine metabolism, hepatic impairment significantly alters its pharmacokinetics. fda.gov In patients with liver cirrhosis, the elimination half-life of nifedipine is distinctly prolonged, and total clearance is reduced. medicines.org.aubauschhealth.comresearchgate.net

One study comparing patients with liver cirrhosis to healthy controls found:

A significantly longer elimination half-life in the cirrhosis group (420 minutes vs. 111 minutes). researchgate.netresearchgate.net

Lower systemic clearance in patients with cirrhosis (233 ml/min vs. 588 ml/min). researchgate.net

Research has shown that in patients with mild to moderate hepatic impairment, the systemic exposure to nifedipine is substantially increased. nih.gov For instance, the area under the plasma concentration-time curve (AUC) for nifedipine increased by 93% in mild impairment and 253% in moderate impairment compared to healthy subjects. nih.gov This is attributed to reduced first-pass metabolism and decreased clearance. nih.govdovepress.com

| Level of Impairment | Increase in AUC (Area Under the Curve) | Increase in Cmax (Maximum Concentration) | Source Index |

|---|---|---|---|

| Mild (Child-Pugh A) | 93% | 64% | nih.gov |

| Moderate (Child-Pugh B) | 253% | 171% | nih.gov |

Pharmacokinetic Studies in Specific Physiological States (e.g., Pregnancy)

Pregnancy induces significant physiological changes that can alter drug disposition, and nifedipine is no exception. ung.ac.id Pharmacokinetic studies in pregnant women have revealed notable differences compared to non-pregnant individuals.

In women with pregnancy-induced hypertension during the third trimester, the terminal elimination half-life of oral nifedipine was found to be shorter (mean 1.3 hours) than that reported for non-pregnant individuals. nih.gov The apparent oral elimination clearance was also found to be more rapid in pregnant women with preeclampsia in the immediate postpartum period (3.3 L/hr/kg) and in the third trimester (2.0 L/hr/kg) compared to non-pregnant healthy volunteers (0.49 L/hr/kg). nih.govnih.gov

Research suggests that nifedipine clearance is increased at least twofold during pregnancy. purdue.edu This increased clearance may necessitate administration at shorter intervals to maintain therapeutic efficacy. nih.gov Furthermore, nifedipine has been shown to cross the placenta, with concentrations in fetal cord blood being approximately 93% of those in the maternal vein. nih.gov

Pharmacodynamics (PD) Research

The pharmacodynamics of nifedipine hydrochloride are centered on its ability to inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. fda.gov This action leads to a cascade of hemodynamic effects that are beneficial in managing conditions such as hypertension and angina.

Hemodynamic Effects and Cardiovascular Responses

Nifedipine's primary pharmacodynamic actions result in significant alterations to the cardiovascular system, including vasodilation, changes in heart rate and blood pressure, and modifications in cardiac output.

Nifedipine hydrochloride is a potent peripheral arterial vasodilator that acts directly on vascular smooth muscle. fda.govnih.gov By blocking the influx of calcium ions into these muscle cells, it inhibits the contractile processes, leading to arterial vasodilation. fda.govnih.gov This relaxation of the arteries results in a significant decrease in peripheral vascular resistance, which is the resistance the heart must pump against to circulate blood. fda.govncats.iopatsnap.com This reduction in afterload is a key mechanism behind its antihypertensive effects. patsnap.com Research has shown that nifedipine causes dilation of both the main coronary arteries and systemic arteries. ncats.io In patients with calf claudication, sublingual nifedipine has been observed to increase common femoral artery blood flow by 55%, despite a decrease in systolic blood pressure. nih.gov

Nifedipine effectively dilates the main coronary arteries and coronary arterioles in both normal and ischemic regions of the heart. fda.gov This action is particularly beneficial for patients with vasospastic angina, as it inhibits coronary artery spasms and thereby increases the delivery of oxygen to the myocardial tissue. fda.govncats.io By improving the oxygen supply to the heart muscle, nifedipine helps to alleviate angina symptoms. patsnap.com

The administration of nifedipine typically leads to a reduction in arterial blood pressure. fda.gov However, this can be accompanied by fluctuations in heart rate. Short-acting formulations of nifedipine, in particular, can cause a reflex activation of the sympathetic nervous system, leading to an increase in heart rate (tachycardia) as a compensatory response to the rapid drop in blood pressure. medcentral.comwikipedia.org This reflex tachycardia is less common with sustained-release preparations of the drug. wikipedia.org Studies in neurogenic hypertensive rats have shown that nifedipine can effectively lower blood pressure without causing significant changes in the already high baseline heart rate. nih.gov Conversely, in some rare instances, particularly in cases of overdose or in individuals with autonomic neuropathy, nifedipine has been associated with a slowing of the heart rate. goodrx.com Fast-absorbed dihydropyridines like nifedipine can cause notable fluctuations in blood pressure. ahajournals.org

Nifedipine's vasodilatory effects lead to a decrease in total systemic resistance. nih.gov In response to this afterload reduction, cardiac output, which is the amount of blood pumped by the heart per minute, generally increases. nih.govahajournals.orgnih.gov One study in patients with angina pectoris at a steady state of nifedipine treatment demonstrated a significant increase in cardiac output and a decrease in calculated total systemic resistance for the entire dosing interval. nih.gov However, in patients with congestive heart failure, the use of nifedipine has been associated with a potential worsening of the condition, possibly due to the activation of the sympathetic nervous system and the renin-angiotensin system. jwatch.org

Table 1: Hemodynamic Effects of Nifedipine in Patients with Angina Pectoris at Steady State

| Parameter | Change from Baseline | Duration of Effect |

|---|---|---|

| Heart Rate | Increased by 5-6 beats/min | Up to one hour after dose |

| Mean Diastolic Blood Pressure | Decreased by 6-15 mm Hg | Up to four hours after dose |

| Cardiac Output | Increased by 1.1-2.8 L/min | Entire dosing interval |

| Total Systemic Resistance | Decreased by 3.8-6.3 mm Hg/L/min | Entire dosing interval |

Data based on a study of 12 patients with angina pectoris receiving nifedipine 10-40 mg tid. nih.gov

Correlation Between Serum Concentrations and Pharmacodynamic Effects

Research has established a correlation between the serum concentration of nifedipine and its pharmacodynamic effects. Following oral administration of a nifedipine capsule, the plasma concentration peaks rapidly, which corresponds with a prompt and significant hypotensive effect. jst.go.jp In contrast, a slow-release tablet results in a slower onset of action and a longer duration of the hypotensive effect, which aligns with its pharmacokinetic profile. jst.go.jp

In patients with angina pectoris at steady state, a time lag has been observed between changes in serum nifedipine concentrations and the corresponding changes in heart rate, a phenomenon known as hysteresis. nih.gov However, a direct correlation without a time lag was noted between serum concentrations and changes in blood pressure. nih.gov Interestingly, changes in cardiac output did not show a correlation with serum nifedipine concentrations in the same study. nih.gov

Further studies have shown that co-administration of nifedipine with other drugs, such as diltiazem (B1670644) or verapamil (B1683045), can alter its plasma concentrations and, consequently, its antihypertensive effects. ahajournals.org For instance, the addition of diltiazem to nifedipine therapy resulted in greater increases in nifedipine plasma concentrations and a more pronounced antihypertensive response compared to the combination with verapamil. ahajournals.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Nifedipine hydrochloride |

| Nifedipine |

| Diltiazem |

| Verapamil |

| Isosorbide |

| Captopril |

| Nitroglycerin |

| Nitroprusside |

| Hydralazine |

| Ergonovine |

| Clonidine hydrochloride |

| Methyldopa |

| Doxazosin |

| Omeprazole |

| Nicardipine |

| Felodipine |

Hysteresis in Pharmacokinetic/Pharmacodynamic Relationships

In the realm of pharmacology, the relationship between the concentration of a drug in the body (pharmacokinetics) and the intensity of its effect (pharmacodynamics) is often not linear. A phenomenon known as hysteresis is frequently observed, signifying a delay or disequilibrium between the plasma drug concentration and the pharmacological response. nih.govualberta.ca This results in a looped curve when effect is plotted against concentration over time, rather than a simple, direct relationship. The term "hysteresis" is derived from the Greek, meaning "to lag behind," which aptly describes this temporal discrepancy. nih.gov The shape and direction of the hysteresis loop can provide valuable insights into the complex mechanisms of drug action and disposition.

A counter-clockwise hysteresis loop indicates that for a given plasma concentration, the effect is greater at a later time point. nih.govanesth-pain-med.org This can be due to several factors, including the formation of active metabolites, distribution of the drug to the site of action, or sensitization of receptors. nih.govresearchgate.net Conversely, a clockwise hysteresis loop demonstrates a decreasing effect over time at the same plasma concentration, which may be attributed to tolerance, feedback regulation, or the formation of antagonistic metabolites. nih.govanesth-pain-med.org

For nifedipine hydrochloride, a dihydropyridine calcium channel blocker, the presence of hysteresis in its pharmacokinetic/pharmacodynamic (PK/PD) relationship has been a subject of significant research. The hemodynamic effects of nifedipine are notably influenced by the rate of its administration and the resulting speed of increase in its plasma concentration. nih.gov

Research Findings on Nifedipine Hydrochloride Hysteresis

Studies have demonstrated that the manner in which nifedipine is introduced into the systemic circulation plays a crucial role in its pharmacodynamic outcomes. When nifedipine plasma concentrations rise rapidly, as is the case with intravenous bolus injections or immediate-release oral formulations, a pronounced increase in heart rate is often observed with minimal impact on blood pressure. nih.gov In contrast, a slower increase in plasma concentration, achieved through slow intravenous infusions or sustained-release formulations, typically leads to a reduction in blood pressure with little to no change in heart rate. nih.gov This discrepancy highlights a complex interplay between the drug's concentration and its physiological effects over time.

Research investigating the steady-state pharmacokinetics and pharmacodynamics of nifedipine in patients with angina pectoris has provided further evidence of hysteresis. In these studies, hysteresis plots revealed a time lag between changes in serum nifedipine concentrations and the corresponding changes in heart rate. nih.gov However, a direct correlation without a significant time lag was observed between serum nifedipine concentrations and blood pressure reduction. nih.gov

The formulation of the drug product also significantly impacts the PK/PD relationship. Studies comparing immediate-release and sustained-release formulations of nifedipine have shown that the chronopharmacokinetics, or the influence of circadian rhythms on drug absorption and metabolism, are more pronounced with the immediate-release form. nih.govresearchgate.net For instance, the peak plasma concentration (Cmax) of immediate-release nifedipine tends to be higher and the time to reach Cmax (tmax) shorter when administered in the morning compared to the evening. nih.govresearchgate.net This circadian influence on the pharmacokinetics of immediate-release nifedipine contributes to the complexity of its dose-response relationship. nih.gov

The following tables present hypothetical data to illustrate the concept of hysteresis with nifedipine hydrochloride, based on the findings described in the literature.

Table 1: Hypothetical Pharmacokinetic and Pharmacodynamic Data for Immediate-Release Nifedipine Hydrochloride

This table illustrates the rapid increase in plasma concentration and the corresponding changes in heart rate and blood pressure, demonstrating a potential hysteresis loop for heart rate.

| Time (hours) | Nifedipine Plasma Concentration (ng/mL) | Change in Heart Rate (beats/min) | Change in Blood Pressure (mmHg) |

| 0 | 0 | 0 | 0 |

| 0.5 | 50 | +15 | -5 |

| 1 | 100 | +25 | -10 |

| 2 | 75 | +20 | -15 |

| 4 | 30 | +10 | -12 |

| 6 | 10 | +5 | -8 |

Table 2: Hypothetical Pharmacokinetic and Pharmacodynamic Data for Sustained-Release Nifedipine Hydrochloride

This table illustrates a slower rise and more prolonged plasma concentration of nifedipine, resulting in a more pronounced effect on blood pressure with a blunted heart rate response.

| Time (hours) | Nifedipine Plasma Concentration (ng/mL) | Change in Heart Rate (beats/min) | Change in Blood Pressure (mmHg) |

| 0 | 0 | 0 | 0 |

| 1 | 20 | +2 | -8 |

| 2 | 40 | +5 | -15 |

| 4 | 50 | +5 | -20 |

| 8 | 35 | +3 | -18 |

| 12 | 15 | +1 | -10 |

Preclinical Studies and in Vitro/in Vivo Models for Nifedipine Hydrochloride Research

In Vitro Cellular and Tissue Models

In vitro studies using isolated smooth muscle preparations have been instrumental in characterizing the direct effects of nifedipine (B1678770) hydrochloride on vascular and non-vascular smooth muscle.

In the rabbit mesenteric artery , nifedipine has been shown to inhibit contractions induced by various stimuli, including direct muscle stimulation, perivascular nerve stimulation, and exogenously applied norepinephrine (B1679862). nih.gov The inhibitory potency of nifedipine was found to be greatest against contractions evoked by direct muscle stimulation. nih.gov It also effectively inhibited norepinephrine-induced oscillatory contractions more than tonic and phasic contractions. nih.gov Research indicates that nifedipine's relaxant effect in the rabbit mesenteric artery is primarily due to the inhibition of voltage-dependent Ca2+ channels in the myoplasmic membrane. nih.gov Furthermore, studies have shown that pretreatment with nifedipine can significantly inhibit contractions induced by phenylephrine (B352888) in the main mesenteric artery (MBMA) and its femoral branches (FBMA). karger.com

Studies on the rat uterus have demonstrated the inhibitory effect of nifedipine on uterine contractions. In isolated rat uterine strips, nifedipine caused a dose-dependent decrease in the frequency and strength of spontaneous contractions. cabidigitallibrary.org A dose of 2.8 x 10⁻⁸ mol/l of nifedipine reduced the frequency of contractions by 40%, while a tenfold higher concentration led to a complete cessation of spontaneous uterine activity. cabidigitallibrary.org The administration of oxytocin (B344502) after complete blockage of Ca2+ channels by nifedipine did not result in an increase in contraction activity. cabidigitallibrary.org Further research has shown that nifedipine's relaxing effect on potassium chloride (KCl)-induced uterine contractions is most pronounced on the last day of pregnancy in rats. researchgate.net The sensitivity of the late-pregnant rat uterus to nifedipine appears to be greater than that of non-pregnant animals. nih.gov

In the rabbit aorta , nifedipine has been observed to produce a concentration-dependent reduction in the amplitude of noradrenaline-evoked contractions. jpmi.org.pk However, even at maximum concentrations used in some studies, it could not completely inhibit these contractions. jpmi.org.pk Research also indicates that nifedipine inhibits the accumulation of low-density lipoprotein (LDL) and cholesterol in the aorta of normocholesterolemic rabbits, suggesting a potential anti-atherosclerotic effect. nih.gov Some studies have reported that nifedipine can inhibit the release of nitric oxide (NO) from rabbit aortic endothelial cells. ahajournals.org

| Tissue Preparation | Agonist/Stimulus | Observed Effect of Nifedipine | Reference |

| Rabbit Mesenteric Artery | Direct Muscle Stimulation, Perivascular Nerve Stimulation, Norepinephrine | Inhibition of contractions | nih.gov |

| Rabbit Mesenteric Artery | Norepinephrine | Greater inhibition of oscillatory vs. tonic/phasic contractions | nih.gov |

| Rabbit Mesenteric Artery | Phenylephrine | Inhibition of contractions | karger.com |

| Rat Uterus | Spontaneous | Dose-dependent decrease in frequency and strength of contractions | cabidigitallibrary.org |

| Rat Uterus | Potassium Chloride (KCl) | Relaxation, most pronounced on the last day of pregnancy | researchgate.net |

| Rabbit Aorta | Noradrenaline | Concentration-dependent reduction in contraction amplitude | jpmi.org.pk |

| Rabbit Aorta | - | Inhibition of LDL and cholesterol accumulation | nih.gov |

The effects of nifedipine have also been investigated in cultured neuronal cells to understand its potential neuroprotective properties. In cultured mouse cortical neurons, nifedipine has been shown to attenuate slow excitatory amino acid neurotoxicity. nih.gov Specifically, it substantially reduced the neurotoxicity produced by prolonged exposure to submaximal concentrations of agonists like α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (B1217596) (AMPA), kainate, and quinolinate. nih.gov However, it had minimal effect on the neuronal degeneration induced by brief exposure to high concentrations of N-methyl-D-aspartate (NMDA). nih.gov This suggests that calcium ion influx through dihydropyridine-sensitive, voltage-dependent calcium channels is a critical step in the neuronal injury caused by the prolonged activation of NMDA or non-NMDA glutamate (B1630785) receptors. nih.gov In organotypic hippocampal slice cultures, pre-incubation with nifedipine did not show a neuroprotective effect against NMDA-induced damage. mdpi.com

Receptor binding studies have provided insights into the molecular targets of nifedipine. These studies have confirmed that nifedipine binds to L-type voltage-gated calcium channels. guidetopharmacology.orgdrugbank.com In vitro receptor binding assays using animal tissue models have shown that the binding of dihydropyridines, like nifedipine, can be influenced by other calcium channel blockers. For instance, the combination of diltiazem (B1670644) with a dihydropyridine (B1217469) enhances binding at the dihydropyridine receptor, while verapamil (B1683045) decreases it. ahajournals.org The affinity of nifedipine for L-type calcium channels can be measured by its ability to displace radiolabeled ligands, such as [3H]nitrendipine, from their binding sites in tissues like the rat cortex. guidetopharmacology.org Studies have also indicated that cardiac membranes possess specific binding sites for the vasoconstrictor peptide endothelin, and while nifedipine does not directly interact with these sites, it can attenuate the calcium influx induced by endothelin. nih.gov

In Vivo Animal Models

Spontaneously hypertensive rats (SHR) are a widely used animal model for studying hypertension. In conscious SHRs on a high-salt diet, both central (intracerebroventricular) and peripheral (intravenous) infusions of nifedipine have been shown to lower mean arterial pressure (MAP). nih.gov The inhibition of sympathetic activity by nifedipine precedes and parallels the decrease in blood pressure, with central administration leading to an earlier onset of sympathetic inhibition. nih.gov Studies have demonstrated that the bioavailability of nifedipine is lower in SHRs compared to normotensive Wistar rats. mdpi.com The magnitude of the blood pressure response to acute nifedipine administration in SHRs is proportional to the existing blood pressure level and correlates with the activity of the sympathetic nervous system and the renin-angiotensin system. nih.govcas.cz Chronic treatment with nifedipine in SHRs has been shown to improve endothelium-dependent relaxations in coronary arteries. ahajournals.org

| Animal Model | Key Findings with Nifedipine Hydrochloride | Reference |

| Spontaneously Hypertensive Rats (SHR) | Central and peripheral administration lowers blood pressure and inhibits sympathetic nerve activity. | nih.gov |

| Spontaneously Hypertensive Rats (SHR) | Lower bioavailability compared to normotensive Wistar rats. | mdpi.com |

| Spontaneously Hypertensive Rats (SHR) | Blood pressure response is proportional to baseline blood pressure and activity of the sympathetic and renin-angiotensin systems. | nih.govcas.cz |

| Spontaneously Hypertensive Rats (SHR) | Chronic treatment improves endothelium-dependent relaxations in coronary arteries. | ahajournals.org |

Animal models designed to mimic myocardial ischemia and reperfusion injury have been crucial in evaluating the cardioprotective effects of nifedipine. Experimental studies have consistently shown that prophylactic administration of nifedipine has a protective effect during both short and long episodes of ischemia. nih.gov This protection is quantified by the preservation of left ventricular function. nih.gov The mechanism of this cardioprotection is linked to the blockade of voltage-activated calcium channels. nih.gov Although negative inotropic effects of nifedipine have been observed in vitro and in animal studies, these are rarely seen clinically, likely due to reflex responses to its vasodilating actions. medcentral.com

Animal Models for Tocolytic Efficacy

The evaluation of nifedipine's effectiveness as a tocolytic agent—a substance used to suppress premature labor—has been supported by various preclinical animal models. These models are crucial for understanding the mechanisms of action and potential efficacy before clinical application.

Rat models have also been employed to investigate tocolytic efficacy, particularly in the context of combination therapy. For instance, a study in a rat model demonstrated that combining nifedipine with another tocolytic, ritodrine (B1199850), was more effective in inhibiting labor than when either drug was used as a single agent. imrpress.com Animal models, in general, have been instrumental in confirming the potential for high efficiency with combined tocolytic treatments for preterm labor. researchgate.net

Despite their utility, studies using animal models for nifedipine's tocolytic effects have sometimes produced contradictory results, highlighting the complexity of translating preclinical findings to clinical practice. impactfactor.org

Table 1: Animal Models for Tocolytic Efficacy of Nifedipine

| Model Type | Animal | Key Findings | Research Focus |

| Preterm Birth Model | Mouse | Inhibited in vitro and ex vivo myometrial contractions. nih.gov | Anti-contractile and anti-inflammatory effects. nih.gov |

| Preterm Labor Model | Rat | Combination with ritodrine was more effective at inhibiting labor than a single agent. imrpress.com | Efficacy of combination tocolytic therapy. imrpress.com |

Models for Organ-Specific Adverse Effects (e.g., Liver)

Investigating the potential for organ-specific adverse effects is a critical component of preclinical drug assessment. For nifedipine, various in vivo and in vitro models have been established to study its effects, particularly on the liver.

In Vivo Models:

Animal models have been central to understanding nifedipine's impact on the liver under various pathological conditions.

Chemically-Induced Toxic Liver Injury: One experimental model in rats uses carbon tetrachloride (CCl4) and ethanol (B145695) to induce toxic liver injury. A study employing this model found that treatment with a combination of nifedipine and S-Adenosylmethionine led to a significant decrease in perivenular fibrosis and cirrhosis, suggesting a protective action mechanism via creeping fibrosis rather than a direct effect on hepatitis. nih.gov

Drug-Induced Hepatotoxicity: The protective effects of nifedipine have also been studied in a mouse model of acetaminophen-induced liver toxicity. scispace.com In these experiments, an overdose of acetaminophen (B1664979) is used to cause severe liver damage. Research indicated that nifedipine could protect the liver from this damage, with histopathological examinations showing that liver structure recovered to a more normal state after being intoxicated with acetaminophen. scispace.com

Diet-Induced Non-alcoholic Steatohepatitis (NASH): A rat model for NASH, induced by an L-methionine- and choline-deficient (MCD) diet, has been used to examine the effects of nifedipine on liver fibrosis. spandidos-publications.comspandidos-publications.com In this model, nifedipine treatment was found to significantly prevent the development of liver fibrosis and resulted in a general improvement in NASH, comparable to the effects of the PPARα agonist bezafibrate. spandidos-publications.comspandidos-publications.com

In Vitro Models:

In vitro systems offer a more controlled environment to study specific cellular and molecular mechanisms of drug action and toxicity.

Hepatocyte Cultures: Primary rat hepatocyte cultures are a common in vitro model. In studies of acetaminophen-induced cytotoxicity, nifedipine demonstrated a protective effect, preventing intracellular calcium alterations and cell death in these cultured liver cells. nih.gov

Human Liver Microsomes: To study metabolic pathways and potential drug interactions, human liver microsomes are utilized. An in vitro study with this model showed that ethanol competitively inhibited the CYP3A-mediated metabolism of nifedipine. oup.com This model is crucial for identifying how co-administered substances might alter the breakdown of nifedipine, which can be a precursor to toxicity. oup.com

Table 2: Models for Investigating Organ-Specific (Liver) Effects of Nifedipine

| Model Type | Model System | Research Focus | Key Findings |

| In Vivo | |||

| Toxic Liver Injury | Rat (induced by CCl4 and ethanol) | Effect on liver fibrosis and cirrhosis. nih.gov | Nifedipine, with S-Adenosylmethionine, decreased fibrosis and cirrhosis. nih.gov |

| Drug-Induced Toxicity | Mouse (induced by acetaminophen) | Protective effect against hepatotoxicity. scispace.com | Nifedipine protected against acetaminophen-induced liver damage. scispace.com |

| Non-alcoholic Steatohepatitis (NASH) | Rat (induced by MCD diet) | Prevention of hepatic fibrosis. spandidos-publications.comspandidos-publications.com | Nifedipine prevented liver fibrosis and improved NASH. spandidos-publications.comspandidos-publications.com |

| In Vitro | |||

| Cytotoxicity Model | Rat Hepatocyte Cultures | Protective effect against acetaminophen toxicity. nih.gov | Nifedipine prevented cytotoxicity and intracellular calcium changes. nih.gov |

| Metabolism Model | Human Liver Microsomes | Effect of ethanol on nifedipine metabolism. oup.com | Ethanol inhibited the CYP3A-mediated metabolism of nifedipine. oup.com |

Clinical Research and Therapeutic Applications of Nifedipine Hydrochloride Research Perspectives

Cardiovascular Disease Research

Research has established that long-acting formulations of nifedipine (B1678770) can improve the prognosis for patients with hypertension. nih.govresearchgate.net Clinical trials have demonstrated its effectiveness in lowering blood pressure and reducing the risk of cardiovascular events. dovepress.com

Multiple studies have confirmed the efficacy of nifedipine in the management of chronic stable angina pectoris. nih.gov In a double-blind, placebo-controlled crossover trial, nifedipine significantly reduced angina frequency by 55% and nitroglycerin consumption by 59%. nih.gov Furthermore, it increased exercise time by 34% compared to placebo. nih.gov The antianginal effects are attributed to a reduction in myocardial oxygen demand at specific workloads and potentially an increase in blood supply to ischemic areas of the heart. nih.gov

Another study involving patients with chronic stable angina demonstrated that nifedipine therapy led to a decrease in the frequency of anginal attacks and nitroglycerin use by approximately 50% compared to placebo. nih.gov Exercise tolerance was also significantly improved, with a notable decrease in ST segment depression at peak exercise. nih.gov

The ACTION (A Coronary disease Trial Investigating Outcome with Nifedipine GITS) trial, a large-scale, placebo-controlled study, investigated the long-term effects of nifedipine GITS (Gastrointestinal Therapeutic System) in patients with stable symptomatic coronary artery disease. medscape.com The addition of nifedipine GITS to conventional treatment was found to be safe and reduced the need for coronary angiography and interventions. medscape.com

Table 1: Efficacy of Nifedipine in Chronic Stable Angina Pectoris

| Study/Trial | Key Findings |

| Double-blind, placebo-controlled crossover trial | - 55% reduction in angina frequency- 59% reduction in nitroglycerin consumption- 34% increase in exercise time nih.gov |

| Multicenter double-blind, placebo-controlled studies | - ~50% decrease in anginal attacks and nitroglycerin intake- Significant increase in exercise tolerance nih.gov |

| ACTION Trial | - Reduced need for coronary angiography and interventions- Safe when added to conventional angina treatment medscape.com |

Nifedipine has been shown to be an effective treatment for vasospastic angina, also known as Prinzmetal's angina. nih.gov It works by relieving the acute spasm of large coronary arteries, which in turn reverses the sudden decrease in myocardial oxygen supply. nih.gov A multicenter, randomized, double-blind withdrawal study confirmed the efficacy of nifedipine in treating vasospastic angina. nih.gov In this study, only one patient receiving nifedipine experienced an exacerbation of angina, compared to seven patients in the placebo group. nih.gov The study concluded that nifedipine was effective in 84% of patients receiving the treatment, compared to only 16% in the placebo group. nih.gov Research has also indicated that nifedipine can decrease the incidence of vasospastic angina within the first few weeks of treatment. nih.gov

Long-acting formulations of nifedipine have been extensively studied and are considered effective for managing essential hypertension, contributing to better blood pressure control and a reduction in cardiovascular risk. e-century.us

Nifedipine has demonstrated efficacy as both a monotherapy and in combination with other antihypertensive agents. A study involving 3,242 hypertensive patients in a general practice setting evaluated nifedipine alone and in combination with diuretics and/or beta-blockers. nih.gov The results showed a significant mean blood pressure reduction of 29/18 mmHg (supine) and 27/18 mmHg (standing) across all treatment groups. nih.gov

In a study of male patients with hypertension, nifedipine monotherapy resulted in a significant decrease in both resting systolic and diastolic blood pressures. nih.gov When combined with a beta-blocker (metoprolol), the reduction in both resting and exercise blood pressures was significantly greater than with either drug alone, achieving adequate blood pressure control in all patients in the study. nih.gov A meta-analysis of 14 randomized controlled trials also showed that combining nifedipine with enalapril (B1671234) was more effective in treating hypertension with co-existing coronary heart disease than nifedipine alone. ceon.rsresearchgate.net

Table 2: Blood Pressure Reduction with Nifedipine Monotherapy and Combination Therapy

| Study | Treatment Regimen(s) | Mean Blood Pressure Reduction |

| Multicenter General Practice Study | - Nifedipine monotherapy- Nifedipine + diuretic- Nifedipine + beta-blocker- Nifedipine + diuretic + beta-blocker | 29/18 mmHg (supine)27/18 mmHg (standing) nih.gov |

| Combination Therapy Study | - Nifedipine + Metoprolol (B1676517) | Significantly greater reduction than either drug alone nih.gov |

The INSIGHT (International Nifedipine GITS study: Intervention as a Goal in Hypertension Treatment) study was a large, randomized, double-blind trial that compared nifedipine GITS with a diuretic combination (amiloride plus hydrochlorothiazide) in hypertensive patients. nih.gov The study found a similar rate of cardiovascular events between the two treatment groups. nih.gov However, nifedipine was noted to prevent the new onset of diabetes and hyperlipidemia. nih.gov

In a placebo-controlled, double-blind, crossover study comparing nifedipine monotherapy to propranolol monotherapy in patients with chronic stable angina, nifedipine was found to be more effective on several measures. nih.gov While both drugs improved functional class and reduced nitroglycerin consumption, nifedipine significantly delayed the onset of chest pain and ST-segment depression during exercise. nih.gov

A meta-analysis comparing nifedipine to other antihypertensive medications for hypertensive disorders of pregnancy found that nifedipine was more effective in reducing blood pressure, especially in cases of severe hypertension. nih.gov

Several large-scale clinical trials have investigated the long-term impact of nifedipine on cardiovascular outcomes in hypertensive patients.

The STONE (Shanghai Trial of Nifedipine in the Elderly) study, a single-blind trial, demonstrated that treatment with nifedipine significantly decreased the relative risk of cardiovascular events, particularly stroke, in elderly Chinese patients with hypertension when compared to placebo. nih.govnih.gov Over a mean follow-up of 30 months, the nifedipine group had significantly fewer clinical endpoints, including stroke, heart failure, and myocardial infarction (3.9% vs. 7.4% in the placebo group). acc.org

The ACTION trial provided further insights into the long-term effects of nifedipine GITS. nih.gov In a subgroup of hypertensive patients with stable angina, nifedipine GITS significantly reduced the combined incidence of all-cause mortality, myocardial infarction, refractory angina, heart failure, stroke, and peripheral revascularization by 13%. nih.govmedscape.com Specifically, in hypertensive patients, nifedipine GITS led to a 38% reduction in new overt heart failure and a 33% reduction in debilitating stroke. nih.goveshonline.org

Table 3: Long-Term Cardiovascular Outcomes with Nifedipine in Hypertensive Patients

| Trial | Patient Population | Comparator | Key Outcomes |

| STONE | Elderly hypertensive patients | Placebo | - Significant reduction in cardiovascular events, especially stroke nih.govnih.gov- Fewer clinical endpoints (3.9% vs. 7.4%) acc.org |

| ACTION (Hypertensive Subgroup) | Hypertensive patients with stable angina | Placebo | - 13% reduction in combined incidence of major cardiovascular events nih.govmedscape.com- 38% reduction in new overt heart failure nih.goveshonline.org- 33% reduction in debilitating stroke nih.goveshonline.org |

| INSIGHT | High-risk hypertensive patients | Diuretic combination | - Similar cardiovascular event rate to diuretic nih.gov- Prevented new-onset diabetes and hyperlipidemia nih.gov |

Unstable Angina and Acute Myocardial Infarction Research

The role of nifedipine hydrochloride in the management of unstable angina and acute myocardial infarction (AMI) has been the subject of extensive clinical investigation, with research yielding varied and sometimes conflicting results.

Early research into nifedipine for unstable angina suggested potential benefits. A prospective, double-blind, randomized, placebo-controlled trial involving 138 patients demonstrated that the addition of nifedipine to conventional therapy was safe and effective. nih.gov In this study, treatment failure, defined as sudden death, myocardial infarction, or the need for bypass surgery within four months, occurred in 30 of 68 patients receiving nifedipine compared to 43 of 70 patients who received a placebo. nih.gov The therapeutic benefit was particularly noted in patients who exhibited ST-segment elevation during anginal episodes. nih.gov Further studies highlighted nifedipine's "oxygen-sparing" effect, demonstrating its ability to reverse coronary artery spasm and reduce contractile energy expenditure. nih.gov In one study of 31 patients with unstable angina unresponsive to maximal beta-blocker and nitrate therapy, the addition of nifedipine rendered 27 of them asymptomatic within 1.5 hours. nih.gov

However, other significant clinical trials have challenged the efficacy of nifedipine, particularly short-acting formulations, in acute coronary syndromes. The Nifedipine Angina Myocardial Infarction Study (NAMIS) found no significant benefit of nifedipine in either unstable angina or myocardial infarction. acc.org The study reported that nifedipine did not prevent the progression to acute myocardial infarction or limit the size of the infarct. acc.org For patients with unstable angina, there were no significant differences in the time to pain relief or the percentage of patients who developed an infarction (14% in both the nifedipine and conventional therapy groups). acc.org

In the context of acute myocardial infarction, research has also been cautious. While a pilot study showed that nifedipine could decrease systemic vascular resistance and increase cardiac output without exacerbating chest pain or ventricular dysrhythmia, it did not definitively characterize the effects on infarct size or patient prognosis. nih.gov A larger clinical trial failed to show that nifedipine treatment prevented the progression of a threatened infarction to an AMI or reduced the infarct size in patients with AMI. nih.gov Furthermore, some research has raised concerns about a potential increase in mortality with nifedipine use in post-MI patients, particularly at higher doses. ahajournals.orgjwatch.org A meta-analysis indicated a dose-response relationship, with higher doses of short-acting nifedipine being associated with an increased risk of mortality in patients with coronary heart disease. ahajournals.org

Other Therapeutic Areas and Off-label Uses Research

Raynaud Phenomenon Research

Nifedipine hydrochloride has been extensively studied as a therapeutic option for Raynaud phenomenon, a condition characterized by vasospasm of the digital arteries. Research has consistently demonstrated its efficacy in reducing the frequency and severity of attacks.

A meta-analysis of studies on primary Raynaud phenomenon found that calcium channel blockers, with nifedipine being the most studied, reduced the frequency of attacks by 2.8 to 5 fewer attacks per week and decreased their severity by 33%. nih.gov Similarly, in patients with Raynaud phenomenon secondary to systemic sclerosis, calcium channel blockers were found to reduce attack frequency by 8.3 attacks over a two-week period and severity by 35%. nih.gov

A double-blind, crossover study involving 16 patients with Raynaud phenomenon (both primary and secondary to systemic sclerosis) reported that treatment with nifedipine resulted in a statistically significant improvement in symptoms and a lower frequency of attacks. nih.gov Objective measurements using photoelectric plethysmography showed greater amplitudes on cooling and better, faster recovery on rewarming during nifedipine treatment compared to placebo. nih.gov Long-term treatment in this study (16-20 weeks) demonstrated sustained efficacy. nih.gov

Pulmonary Arterial Hypertension Research

Research into the use of nifedipine hydrochloride for pulmonary arterial hypertension (PAH) has identified a specific subset of patients who may benefit from this therapy. cornell.edu The primary mechanism of action is vasodilation, which can lead to a reduction in pulmonary vascular resistance.

Clinical studies have shown that a small number of patients with idiopathic PAH who demonstrate a positive acute vasoreactivity response to agents like inhaled nitric oxide may experience long-term benefits from high-dose calcium channel blocker therapy, including nifedipine. nih.gov A case study reported a patient with severe primary pulmonary hypertension who, after administration of nifedipine, experienced a pronounced fall in both pulmonary and systemic vascular resistances (54% and 49%, respectively) and a 90.3% rise in cardiac output, with improvements maintained over a three-month period. nih.gov

However, it is crucial to note that not all patients with PAH respond to nifedipine, and its use is generally reserved for those who show a favorable response during acute vasoreactivity testing.

Tocolysis and Premature Labor Research

Nifedipine hydrochloride has been investigated as a tocolytic agent to suppress uterine contractions in preterm labor. A systematic review and meta-analysis of 26 trials involving 2,179 women concluded that nifedipine was associated with a significant reduction in the risk of delivery within 7 days of starting treatment and before 34 weeks' gestation when compared to β2-adrenergic-receptor agonists. nih.gov This review also found that nifedipine was associated with a lower risk of several adverse neonatal outcomes, including respiratory distress syndrome, necrotizing enterocolitis, and intraventricular hemorrhage. nih.govresearchgate.net Compared to both β2-adrenergic-receptor agonists and magnesium sulfate, nifedipine was associated with fewer maternal adverse events. nih.govresearchgate.net

However, more recent research has presented conflicting evidence. A randomized, double-blind, placebo-controlled trial published in 2021 was discontinued due to futility after an interim analysis of 88 patients. obgproject.comelsevierpure.com This trial found no significant difference in the primary outcome of delivery before 37 weeks of gestation between the nifedipine group (52%) and the placebo group (48%). elsevierpure.com There was also no significant difference in delivery at least 48 hours from randomization. elsevierpure.com This suggests that acute tocolysis with nifedipine may not affect preterm birth rates. elsevierpure.com

Table 2: Comparative Efficacy of Nifedipine in Preterm Labor from a Systematic Review

| Outcome | Comparison | Relative Risk (RR) | 95% Confidence Interval (CI) |

|---|---|---|---|

| Delivery within 7 days | Nifedipine vs. β2-agonists | 0.82 | 0.70–0.97 |

| Delivery before 34 weeks | Nifedipine vs. β2-agonists | 0.77 | 0.66–0.91 |

| Respiratory Distress Syndrome | Nifedipine vs. β2-agonists | 0.63 | 0.46–0.86 |

| Necrotizing Enterocolitis | Nifedipine vs. β2-agonists | 0.21 | 0.05–0.94 |

| Intraventricular Hemorrhage | Nifedipine vs. β2-agonists | 0.53 | 0.34–0.84 |

Data adapted from a systematic review and meta-analysis. nih.gov

Esophageal Spasms and Achalasia Research

The smooth muscle relaxing properties of nifedipine hydrochloride have led to its investigation in esophageal motility disorders such as esophageal spasms and achalasia. Achalasia is characterized by impaired relaxation of the lower esophageal sphincter (LES) and a loss of peristalsis in the esophageal body.

A double-blind, placebo-controlled, crossover trial in ten patients with achalasia found that nifedipine significantly reduced the frequency of dysphagia compared to placebo. nih.gov Manometric measurements showed that nifedipine significantly reduced LES pressure by 28%. nih.gov However, the study also noted that substantial symptoms often remained, and esophageal emptying rates, as measured by a radionuclide method, were unchanged. nih.gov

Renal Calculi (Kidney Stones) Research

Nifedipine hydrochloride has been studied for its potential role in medical expulsive therapy (MET) for ureteral stones, based on the hypothesis that its smooth muscle relaxant effects could facilitate stone passage.

A meta-analysis comparing tamsulosin to nifedipine for the treatment of ureteral stones found that tamsulosin was more effective and quicker as an expulsive agent for intact ureteral stones. e-century.us The stone passage rate in the tamsulosin group was 91.1%, compared to 73.3% in the nifedipine group. e-century.us For stones treated with shock wave lithotripsy (SWL), there was no significant difference in the stone expulsion rate between the two groups. e-century.us

A randomized, controlled study comparing nifedipine and alfuzosin for the management of distal ureteric stones found that both were effective in increasing the stone-expulsion rate compared to a control group. nih.gov In this study, nearly 60% of patients taking nifedipine and 85.7% of those taking alfuzosin expelled their stones, compared to 20% in the control group. nih.gov The study concluded that both drugs are safe and effective, but alfuzosin was found to be significantly better in terms of stone-expulsion rate and reduction in pain attacks. nih.gov

High Altitude Pulmonary Edema Research

Nifedipine hydrochloride has been a subject of significant research in the context of high-altitude pulmonary edema (HAPE), a life-threatening condition characterized by excessive fluid accumulation in the lungs at high altitudes. The underlying pathology of HAPE is believed to be an exaggerated and uneven hypoxic pulmonary vasoconstriction, leading to increased pulmonary artery pressure.

Research has primarily focused on nifedipine's role as a pulmonary vasodilator to counteract this hypertensive response. Studies have investigated both the prophylactic and therapeutic efficacy of nifedipine in individuals susceptible to HAPE.

Prophylactic Use:

A notable randomized, double-blind, placebo-controlled trial investigated the prophylactic administration of a slow-release preparation of nifedipine in mountaineers with a history of HAPE. The results demonstrated a significant reduction in the incidence of pulmonary edema in the nifedipine group compared to the placebo group upon rapid ascent to 4559 meters. nih.govjwatch.org Specifically, only one out of ten subjects receiving nifedipine developed HAPE, whereas seven out of eleven subjects in the placebo group did. nih.gov The nifedipine group also exhibited significantly lower mean systolic pulmonary-artery pressure, a lower alveolar-arterial oxygen pressure gradient, and lower acute mountain sickness symptom scores. nih.gov These findings strongly support the role of high pulmonary artery pressure in the development of HAPE and the efficacy of nifedipine in its prevention for susceptible individuals. nih.govnih.gov

Therapeutic Use:

In a therapeutic context, research has shown that nifedipine administration to patients with established HAPE leads to a reduction in pulmonary artery pressure, clinical improvement, and better oxygenation. nih.gov One study on subjects with radiographically documented HAPE demonstrated that nifedipine treatment resulted in a progressive clearing of alveolar edema on chest x-rays, even with continued exercise at high altitude and without supplemental oxygen. nih.gov However, it is important to note that not all studies have found a significant benefit of nifedipine as an adjunct to standard treatment. A prospective cross-sectional study in a military hospital found that the addition of oral nifedipine to treatment with descent, supplemental oxygen, and bed rest did not provide additional benefits in the resolution of HAPE compared to a placebo. researchgate.netnih.gov

Table 1: Selected Research Findings on Nifedipine for High Altitude Pulmonary Edema

| Study Focus | Key Findings | Citation |

|---|---|---|

| Prophylaxis in HAPE-susceptible individuals | Nifedipine significantly reduced the incidence of HAPE compared to placebo (10% vs. 64%). | nih.gov |

| Therapeutic use in established HAPE | Lowered pulmonary artery pressure and improved clinical symptoms and oxygenation. | nih.gov |

| Adjunctive therapeutic use | No additional benefit observed when added to standard treatment of descent, oxygen, and rest. | researchgate.netnih.gov |

Autonomic Dysreflexia in Spinal Cord Injury Research

Autonomic dysreflexia (AD) is a serious condition that can occur in individuals with a spinal cord injury at or above the sixth thoracic (T6) level. It is characterized by a sudden, uncontrolled increase in blood pressure in response to a noxious stimulus below the level of injury. Nifedipine hydrochloride has been investigated as a pharmacological intervention to manage the hypertensive crises associated with AD.

Research has demonstrated the effectiveness of nifedipine in both preventing and treating AD. Studies have shown that prophylactic administration of nifedipine before procedures known to trigger AD, such as cystoscopy or electroejaculation, can successfully prevent or attenuate the hypertensive response. nih.govumich.eduauajournals.orgovid.com